![molecular formula C18H21NO3 B5853214 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B5853214.png)
4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol, also known as GW501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in treating metabolic diseases, enhancing athletic performance, and preventing cancer. GW501516 is a peroxisome proliferator-activated receptor delta (PPARδ) agonist, which means it activates a specific protein that regulates gene expression in the body.
Aplicaciones Científicas De Investigación
4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol has been extensively studied for its potential applications in treating metabolic diseases such as obesity, diabetes, and dyslipidemia. In animal studies, 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol has been shown to increase the expression of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity, leading to improved metabolic function. Additionally, 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol has been shown to enhance athletic performance by increasing endurance and reducing muscle fatigue. It does this by increasing the expression of genes involved in mitochondrial biogenesis, which improves energy production in the body. 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol has also been investigated for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol works by binding to and activating the PPARδ protein, which regulates the expression of genes involved in lipid metabolism, glucose uptake, and mitochondrial biogenesis. By activating PPARδ, 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol increases the expression of genes involved in fatty acid oxidation, which leads to increased energy production and improved metabolic function. Additionally, 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol increases the expression of genes involved in mitochondrial biogenesis, which improves energy production in the body and enhances athletic performance.
Biochemical and Physiological Effects
4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol has been shown to have a number of biochemical and physiological effects in animal studies. It increases the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, leading to improved metabolic function and enhanced athletic performance. 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol has also been shown to reduce inflammation and oxidative stress, which are both associated with the development of metabolic diseases. Additionally, 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol has several advantages for lab experiments. It is highly selective for PPARδ and has a long half-life, which makes it ideal for studying its effects in vivo. Additionally, 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol has been extensively studied and has a well-established mechanism of action, which makes it a useful tool for investigating the role of PPARδ in metabolic diseases and athletic performance. However, 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol has some limitations for lab experiments. It is a synthetic drug and may not accurately reflect the effects of natural compounds on the body. Additionally, the long-term effects of 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol on human health are not well understood, which may limit its clinical applications.
Direcciones Futuras
There are several future directions for research on 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol. One area of interest is the potential use of 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol in treating metabolic diseases such as obesity, diabetes, and dyslipidemia. Further studies are needed to determine the long-term safety and efficacy of 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol in humans. Another area of interest is the potential use of 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol in preventing cancer. Additional studies are needed to determine the optimal dose and duration of treatment for inhibiting the growth of cancer cells. Finally, further research is needed to understand the role of PPARδ in athletic performance and the potential use of 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol as a performance-enhancing drug.
Métodos De Síntesis
4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol is synthesized through a multistep process that involves the reaction of 2,6-dimethoxyphenol with various reagents to form the desired product. The final step involves the reaction of the intermediate product with 2,3-dihydro-1H-inden-5-ylamine to produce 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol. The synthesis method is complex and requires expertise in organic chemistry.
Propiedades
IUPAC Name |
4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-21-16-8-12(9-17(22-2)18(16)20)11-19-15-7-6-13-4-3-5-14(13)10-15/h6-10,19-20H,3-5,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISFOFHRXVIELB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CNC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5853134.png)
![3-(2-methoxy-1-naphthyl)-N'-[1-(1-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5853137.png)
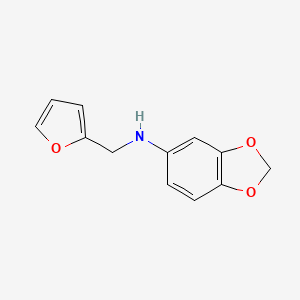


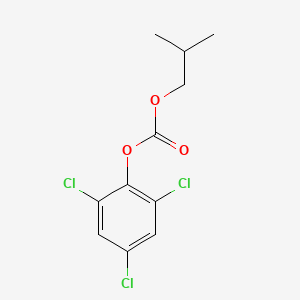
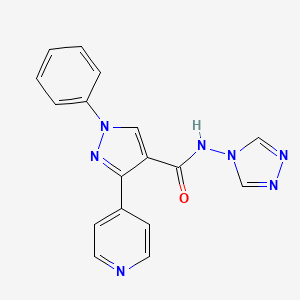
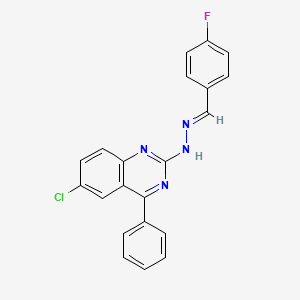
![3-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5853211.png)

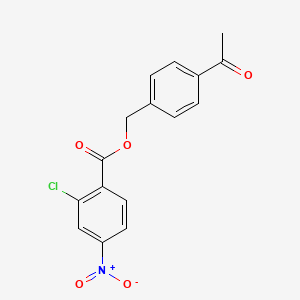
![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5853231.png)
![4-(dimethylamino)-2-methylbenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5853247.png)
